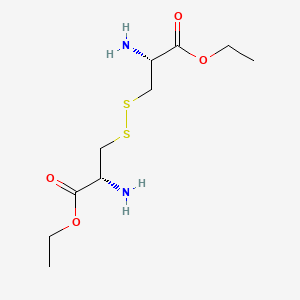

L-cystinate de diéthyle

Vue d'ensemble

Description

Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le « L-cystinate de diéthyle », également connu sous le nom de « cystine diéthyl ester », est étroitement lié à la L-cystéine, un acide aminé ayant de nombreuses applications pharmaceutiques. Il est utilisé dans divers traitements, notamment pour inverser les effets indésirables des opioïdes comme la morphine sans affecter leurs actions analgésiques .

Industrie alimentaire

Dans l’industrie alimentaire, la L-cystéine, qui est structurellement liée au « this compound », est utilisée pour ses propriétés antioxydantes et comme conditionneur de pâte en boulangerie .

Alimentation animale

Le composé apparenté, la L-cystéine, est également utilisé dans l’alimentation animale pour favoriser la santé du bétail en fournissant des acides aminés essentiels nécessaires à la croissance et au développement .

Recherche biomédicale

En recherche biomédicale, des composés comme le « this compound » sont étudiés pour leur rôle dans l’inhibition de la croissance cristalline, ce qui a des implications pour la prévention de certains types de calculs rénaux .

Chimie analytique

Les dérivés du composé sont utilisés pour développer des méthodes analytiques quantitatives à haut débit pour diverses analyses biochimiques .

Recherche génétique

La recherche sur les structures cristallines de composés apparentés comme la L-cystéine et la L-cystine aide à comprendre les pathologies génétiques associées aux dépôts anormaux .

Mécanisme D'action

Target of Action

Diethyl L-cystinate, also known as Cystine diethyl ester, is a derivative of the amino acid cysteine It is known that cysteine, the parent compound of diethyl l-cystinate, plays a crucial role in various biological processes, including protein synthesis and the formation of disulfide bridges, which are essential for protein folding, assembly, and stability .

Mode of Action

Cysteine, from which diethyl l-cystinate is derived, is known to serve as a major precursor for the synthesis of glutathione . Glutathione is a critical antioxidant in the body that helps prevent cellular damage caused by reactive oxygen species such as free radicals and peroxides .

Biochemical Pathways

Diethyl L-cystinate likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of sulfur-containing compounds such as methionine, thiamine, biotin, and coenzyme A . It also contributes to the formation of Fe/S clusters of the catalytic domain of some enzymes . Moreover, cysteine is a crucial component in the tripeptide glutathione, which plays a significant role in cellular defense against oxidative stress .

Pharmacokinetics

It is known that modifications to amino acids, such as acetylation, can significantly alter their uptake into cells . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Similar modifications could potentially influence the ADME properties of Diethyl L-cystinate.

Result of Action

Given its relation to cysteine, it may contribute to antioxidant activity, protein structure stabilization, and various metabolic processes .

Analyse Biochimique

Biochemical Properties

Diethyl L-cystinate is involved in a variety of biochemical reactions. It is a precursor of the antioxidant glutathione . The presence of conserved cysteine residues in protein motifs across all organisms suggests their early evolutionary utilization in enzyme catalysis, transcriptional regulation, protein folding, and the establishment of three-dimensional structures .

Cellular Effects

Diethyl L-cystinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases food intake, fat mass weight, and body weight dose-dependently .

Molecular Mechanism

The mechanism of action of Diethyl L-cystinate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It facilitates the formation of disulfide bridges, covalent bonds essential for the folding and stabilization of proteins’ tertiary structures . This structural support is pivotal for the proper functioning of proteins in biological processes .

Dosage Effects in Animal Models

The effects of Diethyl L-cystinate vary with different dosages in animal models. Studies have shown that administering Diethyl L-cystinate dependently decreased the food intake, fat mass weight, and body weight dose

Metabolic Pathways

Diethyl L-cystinate is involved in several metabolic pathways. It is synthesized from methionine and contributes to various cellular functions, producing important molecules like taurine and sulfate . It also plays a key role in forming disulfide bridges for protein folding and stabilization .

Transport and Distribution

Diethyl L-cystinate is transported and distributed within cells and tissues. It is transported via system xc, which mediates cystine influx coupled with the efflux of intracellular glutamate . The activity of system xc is induced by various stimuli, including electrophilic agents like Diethyl L-cystinate .

Subcellular Localization

Current studies focus on the transport and distribution of Diethyl L-cystinate within cells and tissues

Propriétés

IUPAC Name |

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKFAVCRANPUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973840 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-89-1 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

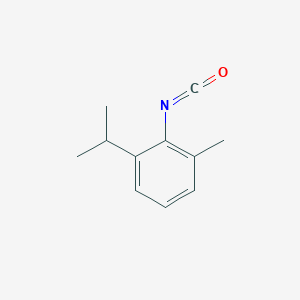

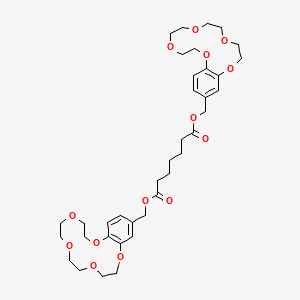

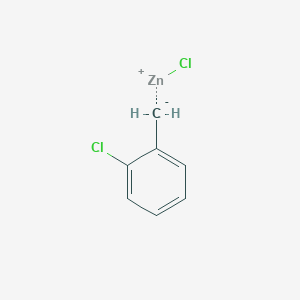

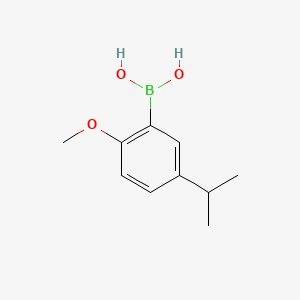

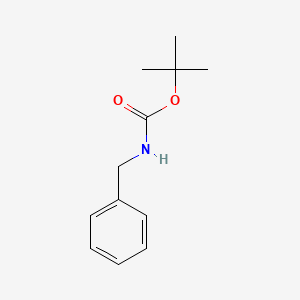

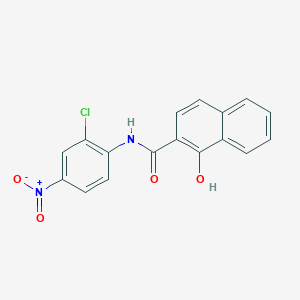

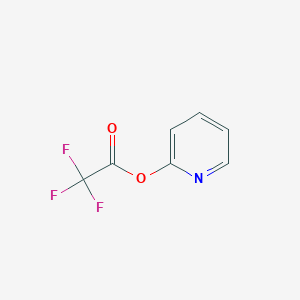

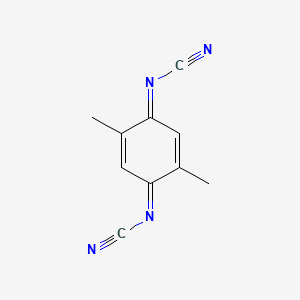

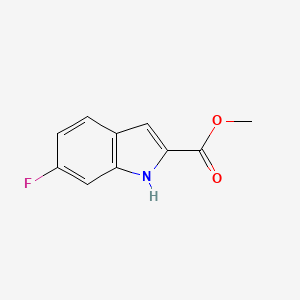

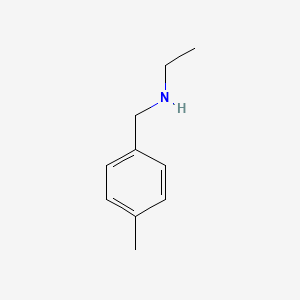

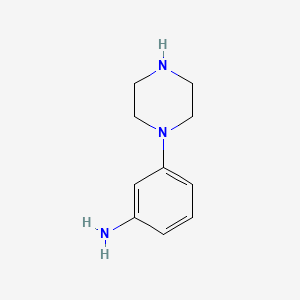

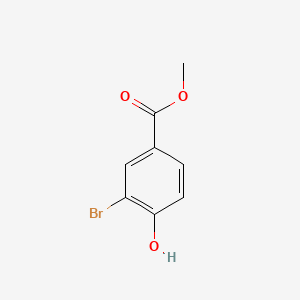

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.